molecular formula C15H20ClN3O2 B7982499 4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride

4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride

Cat. No.: B7982499
M. Wt: 309.79 g/mol
InChI Key: XYBLPJIXUFKSNU-UHFFFAOYSA-N
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Description

4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C15H20ClN3O2 and its molecular weight is 309.79 g/mol. The purity is usually 95%.
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Biological Activity

4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrazole moiety with a benzoic acid derivative. This structural configuration is significant for its biological interactions and pharmacological properties.

Property Value
Molecular Formula C₁₄H₁₈ClN₃O₂
Molecular Weight 303.76 g/mol
CAS Number 1208076-55-4
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Key mechanisms include:

  • Inhibition of Kinases : The pyrazole ring can inhibit specific kinases that play roles in cell proliferation and survival, particularly in cancer cells.
  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, possibly through the formation of reactive intermediates that damage bacterial DNA.

Anticancer Activity

Recent studies highlight the anticancer potential of compounds with similar structures. For instance, derivatives containing the pyrazole scaffold have shown efficacy against various cancer cell lines, including:

  • Lung Cancer (A549)
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

Research indicates that these compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2 .

Anti-inflammatory Properties

The compound's structure suggests it may also possess anti-inflammatory properties. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Antimicrobial Effects

Studies have reported that related pyrazole compounds exhibit antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of similar pyrazole derivatives on cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in breast and liver cancer cells, with IC50 values ranging from 1.48 to 6.38 μM .
  • In Vivo Studies : Animal models treated with pyrazole-based compounds showed reduced tumor growth rates compared to control groups, suggesting effective bioavailability and therapeutic action in vivo .
  • Molecular Docking Studies : Computational studies have suggested that these compounds may bind effectively to targets such as EGFR and p38 MAPK, which are crucial in cancer progression and inflammation .

Properties

IUPAC Name

4-[[(1-ethyl-3-methylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2.ClH/c1-3-18-10-14(11(2)17-18)9-16-8-12-4-6-13(7-5-12)15(19)20;/h4-7,10,16H,3,8-9H2,1-2H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBLPJIXUFKSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.